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Abstract
This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol

(PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide), identified by CAS number 2803119-06-2.

[1] This document details its chemical properties, synthesis, and key applications in

bioconjugation, drug delivery, and advanced imaging techniques. A significant focus is placed

on its role in the construction of complex biomolecular architectures, such as antibody-drug

conjugates (ADCs), through orthogonal click chemistry and amine-reactive conjugations.

Detailed experimental protocols and visual diagrams of reaction workflows are provided to

facilitate its practical implementation in research and development settings.

Introduction
N-(acid-PEG10)-N-bis(PEG10-azide) is a heterotrifunctional, high-purity PEG reagent

designed for advanced bioconjugation applications.[2][3] Its unique structure, featuring a

terminal carboxylic acid and two terminal azide groups, allows for the sequential and controlled

attachment of different molecular entities. The hydrophilic PEG spacer enhances the solubility

and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the

development of novel therapeutics and diagnostics.[2][3] The azide moieties readily participate

in highly efficient and specific "click chemistry" reactions, while the carboxylic acid can be

activated to form stable amide bonds with primary amines.[2][3]
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Chemical and Physical Properties
A summary of the key quantitative data for N-(acid-PEG10)-N-bis(PEG10-azide) is presented

in the table below.

Property Value Reference

CAS Number 2803119-06-2 [1]

Molecular Formula C67H133N7O32 [1]

Molecular Weight 1548.8 g/mol [1][4]

Purity >96% [1][4]

Appearance White to off-white solid N/A

Solubility Water, DMSO, DMF, DCM [5]

Storage -20°C [5]

Synthesis
While the specific, proprietary synthesis of commercially available N-(acid-PEG10)-N-
bis(PEG10-azide) is not publicly disclosed, a general and convergent synthetic pathway for

creating trifunctional oligoethyleneglycol-amine linkers has been described. This process often

involves the reductive coupling of a primary azide to a bifunctional OEG-azide precursor,

resulting in a symmetrical dialkylamine with a central nitrogen and two identical end-chain

functional groups. These can then be further modified to introduce the desired functionalities.

Applications and Experimental Protocols
The trifunctional nature of this linker makes it highly versatile for a range of applications, most

notably in the construction of antibody-drug conjugates (ADCs) and in advanced fluorescence

imaging.

Antibody-Drug Conjugates (ADCs)
Trifunctional PEG linkers are instrumental in the development of next-generation ADCs, which

can carry multiple payloads to enhance therapeutic efficacy. The linker's architecture allows for
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the attachment of a targeting antibody via the carboxylic acid group and two therapeutic agents

through the azide groups.

Experimental Protocol: General Two-Step Conjugation for ADC Formation

This protocol outlines a general procedure for conjugating a monoclonal antibody (mAb) and

two alkyne-functionalized drug molecules to N-(acid-PEG10)-N-bis(PEG10-azide).

Step 1: Activation of Carboxylic Acid and Conjugation to mAb

Dissolve: Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in an anhydrous organic solvent

such as DMF or DMSO.

Activate: Add an activating agent for the carboxylic acid, such as a mixture of N-

hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a

1.2-fold molar excess to the linker. Allow the reaction to proceed for 1-2 hours at room

temperature to form the NHS ester.

Conjugate: Add the activated linker solution to a solution of the monoclonal antibody in a

suitable buffer (e.g., PBS, pH 7.4) at a molar ratio of 5-10 fold excess of the linker to the

antibody.

Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at

4°C with gentle stirring.

Purify: Remove the excess linker and byproducts by size-exclusion chromatography (SEC)

or dialysis.

Step 2: Click Chemistry Conjugation of Drug Molecules

Prepare: Dissolve the alkyne-functionalized drug molecules in a compatible solvent (e.g.,

DMSO).

React: To the purified mAb-linker conjugate, add the alkyne-drug solution.

Catalyze: Initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding a

copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a
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copper-chelating ligand (e.g., TBTA).

Incubate: Allow the click reaction to proceed for 1-2 hours at room temperature.

Purify: Purify the final ADC conjugate using SEC or other appropriate chromatography

techniques to remove unreacted drug molecules and catalyst.

Advanced Fluorescence Imaging
This linker has been utilized in the development of novel imaging platforms, such as the "Click-

FAST" (fluorescence-activating and absorption-shifting tag) system. In this application, the

linker is used to attach multiple copies of a targeting moiety (like a sugar) to a fluorogen,

enhancing its binding to bacterial cells for differential fluorescent labeling.

Experimental Protocol: Click Reaction for Fluorogen Modification

This protocol is adapted from a study that used N-(acid-PEG10)-N-bis(PEG10-azide) for

fluorogen modification.

Prepare Reagents:

Prepare a stock solution of the alkyne-functionalized FAST fluorogen.

Prepare a stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) (CAS 2803119-06-2).

Prepare stock solutions of copper(II) sulfate and sodium ascorbate.

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-fluorogen and the azide-

linker in a suitable solvent mixture (e.g., DMSO/water).

Initiate Reaction: Add sodium ascorbate followed by copper(II) sulfate to the reaction mixture

to initiate the click reaction.

Incubate: Allow the reaction to proceed at room temperature for at least one hour.

Analysis: The resulting conjugate can be analyzed by mass spectrometry and used for

fluorescence imaging experiments with bacterial cultures.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental

workflows and logical relationships involving N-(acid-PEG10)-N-bis(PEG10-azide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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